![molecular formula C10H13N5O B11930747 N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC194100678 is a potent inhibitor of p21-activated kinase 1 (PAK1) with an IC50 value of 8.37 μM . It has shown strong anti-proliferative activity against the MDA-MB-231 cell line, with an IC50 value of 40.16 μM . This compound is primarily used in cancer research due to its ability to inhibit cell proliferation .
Preparation Methods
The synthesis of ZINC194100678 involves the preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized at specific positions to enhance its inhibitory activity against PAK1.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
ZINC194100678 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
ZINC194100678 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAK1, which plays a crucial role in cancer cell proliferation and survival.
Cell Biology: Researchers use this compound to investigate the role of PAK1 in cell signaling pathways and cytoskeletal dynamics.
Drug Development: ZINC194100678 serves as a lead compound for developing new anticancer drugs targeting PAK1.
Biochemical Studies: It is used to study the biochemical mechanisms of PAK1 inhibition and its effects on cellular processes.
Mechanism of Action
ZINC194100678 exerts its effects by inhibiting PAK1, a serine/threonine kinase involved in various cellular processes such as cytoskeletal reorganization, cell motility, and survival . The compound binds to the ATP-binding site of PAK1, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
ZINC194100678 is unique among PAK1 inhibitors due to its high potency and specificity . Similar compounds include:
FRAX486: Another PAK1 inhibitor with a different chemical structure but similar inhibitory activity.
GNE-2861: A PAK1 inhibitor with a distinct mechanism of action and different pharmacokinetic properties.
LCH-7749944: This compound also inhibits PAK1 but has a broader spectrum of activity against other kinases.
ZINC194100678 stands out due to its specific inhibition of PAK1 and its strong anti-proliferative effects on cancer cells .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5O/c1-3-16-4-2-7(1)14-9-8-5-13-15-10(8)12-6-11-9/h5-7H,1-4H2,(H2,11,12,13,14,15) |
InChI Key |
JPVDXNVUNZMZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


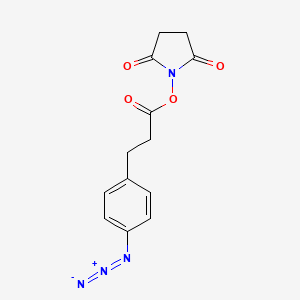
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
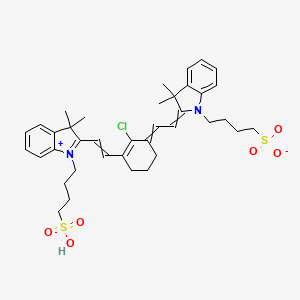
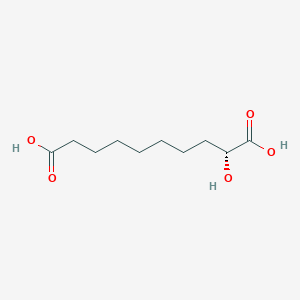
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)


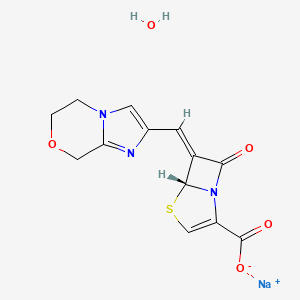
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
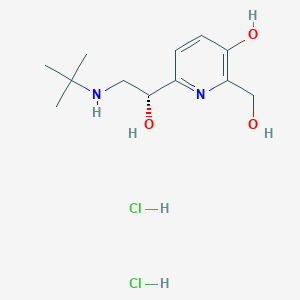



![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
